1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a 5-chloro-2,4-dimethoxyphenyl group at the 1-position and a 5-methyl group. The carboxamide functionality links the triazole to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O5/c1-11-19(20(26)22-12-6-7-15(27-2)18(8-12)30-5)23-24-25(11)14-9-13(21)16(28-3)10-17(14)29-4/h6-10H,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRLBMXSOLATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₄ClN₃O₃
- Molecular Weight : 295.72 g/mol
- Canonical SMILES : CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
This structure features a triazole ring, which is known for its role in various biological activities, particularly in cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to our compound have shown promising results in inhibiting the proliferation of various cancer cell lines:
- IC50 Values : The compound demonstrated significant cytotoxicity against cancer cell lines such as HCT116 (IC50 = 0.43 µM), indicating a potent effect compared to other known anticancer agents like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanisms of Action : The compound induces apoptosis and inhibits cell migration by modulating key signaling pathways. It was found that treatment with this compound decreased the expression of mesenchymal markers while increasing epithelial markers, suggesting a reversal of epithelial-mesenchymal transition (EMT) .
Selectivity and Safety
One critical aspect of any anticancer agent is its selectivity towards cancer cells over normal cells. Studies indicate that this compound selectively targets cancer cells without adversely affecting normal cell lines like FHC and HPDE6-C7 . This selectivity is crucial for minimizing side effects during treatment.
Case Studies
Several case studies have been documented regarding the application of triazole derivatives in cancer treatment:
- Study on HCT116 Cells : A series of triazole derivatives were tested against HCT116 cells, revealing that compounds with similar structures to our target exhibited IC50 values as low as 0.43 µM. These compounds were shown to significantly reduce cell migration and induce apoptosis through the inhibition of NF-kB signaling pathways .
- In Vivo Studies : In animal models, triazole derivatives demonstrated significant tumor growth inhibition without toxicity to normal tissues. This highlights their potential for further development as therapeutic agents .
Table 1: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis, inhibits NF-kB |
| Triazole Derivative 2 | MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| Triazole Derivative 3 | HT-29 | 0.01 | Modulates ROS levels leading to apoptosis |
Comparison with Similar Compounds
Structural Analogs with Triazole Cores
1-(5-Chloro-2-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences : Replaces 3,4-dimethoxyphenyl with 3,4-dimethylphenyl and reduces methoxy groups on the aryl ring.
- Electronic Effects: Methoxy groups are stronger electron donors than methyl, influencing binding affinity in target interactions.
- Synthesis : Likely synthesized via similar amide coupling strategies, though yields and purification steps may vary with substituent reactivity .
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences : Features an acetamide linker instead of a direct aryl-carboxamide bond.
- Implications: Flexibility: The ethyl spacer may enhance conformational adaptability for target binding.
Pyrazole and Benzimidazole Carboxamide Analogs
Pyrazole-Carboxamides ()
Examples:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Comparison Insights :
- Synthetic Efficiency : Pyrazole derivatives achieve moderate yields (62–71%) via EDCI/HOBt coupling, suggesting triazole analogs may require optimized conditions for similar efficiency .
- Thermal Stability : Higher melting points in fluorinated pyrazoles (3d: 181–183°C) indicate stronger crystal packing vs. triazoles, which may have lower stability due to reduced hydrogen bonding .
Benzimidazole-Carboxamide (–4)
Example: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide
- Key Differences : Benzimidazole core with propyl and methoxy substituents.
- Bioactivity: Benzimidazoles are noted for anticancer and anti-inflammatory properties, suggesting the triazole target may share similar applications due to carboxamide functionality .
Substituent Effects on Physicochemical Properties
- Chloro vs. Methoxy: Chloro groups enhance electronegativity and metabolic stability, while methoxy groups improve solubility via hydrogen bonding.
- Methyl Substitution : The 5-methyl group on the triazole may sterically hinder enzymatic degradation, enhancing plasma half-life compared to unmethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
